molecular formula C16H16ClNO5S B5487449 3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid

3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid

Cat. No. B5487449
M. Wt: 369.8 g/mol
InChI Key: KJWDZYZJYBDJTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It could involve various chemical reactions, and would likely require specialized knowledge in organic chemistry .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. The reactivity of the compound would likely be influenced by the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, etc .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety-related properties .

Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research could involve conducting clinical trials .

properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-6-5-18-24(21,22)15-9-12(7-13(10-15)16(19)20)11-3-2-4-14(17)8-11/h2-4,7-10,18H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDZYZJYBDJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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